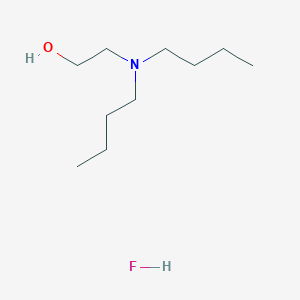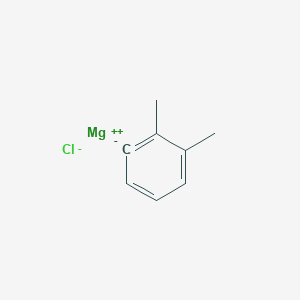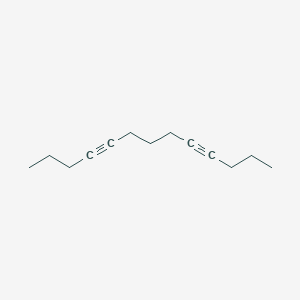
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile is a complex organic compound that features two 1,3,4-thiadiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile typically involves the reaction of cyanothioacetamide with α-bromoketones in the presence of iodine in dimethylformamide (DMF). This reaction proceeds through the formation of intermediate compounds, which then undergo oxidative dimerization to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiadiazole rings or the nitrile groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMF or methanol, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with iodine can yield dimerized products, while reduction can lead to partially or fully reduced thiadiazole rings .
科学研究应用
2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
The mechanism by which 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to engage with protein disulfide isomerase A3 (PDIA3), leading to inhibition of tumor growth . The compound’s thiadiazole rings and nitrile groups play crucial roles in these interactions, affecting the molecular pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2,3-Bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitriles: These compounds share a similar core structure but have thiazole rings instead of thiadiazole rings.
1,3,4-Thiadiazole Derivatives: Various derivatives of 1,3,4-thiadiazole have been studied for their biological activities and synthetic applications.
Uniqueness
What sets 2,3-Bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile apart is its dual thiadiazole rings, which confer unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a potential therapeutic agent.
属性
分子式 |
C10H4N8S2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC 名称 |
2,3-bis(1,3,4-thiadiazol-2-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C10H4N8S2/c11-1-7(13-3-9-17-15-5-19-9)8(2-12)14-4-10-18-16-6-20-10/h3-6H |
InChI 键 |
GZTRGDXWLMBNTC-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=C(S1)C=NC(=C(C#N)N=CC2=NN=CS2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)



![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

